molecular formula C6H10F3NO2 B160190 N-(4-Hydroxybutyl)trifluoroacetamide CAS No. 128238-43-7

N-(4-Hydroxybutyl)trifluoroacetamide

Cat. No.: B160190
CAS No.: 128238-43-7
M. Wt: 185.14 g/mol
InChI Key: LZUDPIMZEXACCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutyl)trifluoroacetamide involves its ability to form stable complexes with biological molecules. It acts as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification . This property makes it useful in the study of DNA intercalation and other molecular interactions .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUDPIMZEXACCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393904
Record name N-(4-Hydroxybutyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128238-43-7
Record name N-(4-Hydroxybutyl)trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Hydroxybutyl)trifluoroacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-amino-1-butanol (15.0 g, 168.27 mmol) and methyl trifluoroacetate (82.96 mL, 824.55 mmol) were combined in methanol (250 mL) and heated at reflux for 2 hours. The reaction was concentrated to yield the title compound (26.6 g, 85.4%) as a clear oil which had the following properties: 1H NMR CDCl3 δ: 7.08 (brd s, 1H), 3.71 (t, J=5.4 Hz, 2H), 3.40 (q, J=6.2 and 6.2 Hz, 2H), 1.75-1.61 (m, 4H).
Quantity
15 g
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82.96 mL
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250 mL
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Yield
85.4%

Synthesis routes and methods III

Procedure details

A solution (100 ml) of 4-aminobutanol (2.50 g, 28.05 mmol) and trifluoroacetic acid ethyl ester (19.92 g, 140.26 mmol) in ethanol was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to give 4-trifluoroacetamidobutanol (11) (5.44 g, q.) as a colorless syrup.
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100 mL
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19.92 g
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Ethyl trifluoroacetate (3.3 mL; 28 mmol) was added dropwise to cooled (0° C.) 4-amino-1-butanol (2.0 g; 22.4 mmol). The mixture was stirred for 2 h at 0° C. and evaporated. The clear liquid was dried on the high vacuum. The product was obtained in a yield of 4.1 g (99%). 1H-NMR (500 MHz, CDCl3): δ=1.61-1.67 ppm (m, 2H), 1.68-1.74 ppm (m, 2H), 2.31 (bs, 1H), 3.38 ppm (dt, 2H), 3.72 ppm (t, 2H), 7.40 ppm (bs, 1H); 13C-NMR (500 MHz, CDCl3): δ=26.02, 29.70, 40.01, 62.48, 116.20 ppm (q, J=1144.0 Hz), 157.66 ppm (q, J=146.5 Hz). HRMS [+Scan]; calculated m/z for C6H11NO2F3 186.0747; observed mass: 186.0741.
Quantity
3.3 mL
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Reaction Step One
Quantity
2 g
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Reaction Step Two

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